5-Phenoxypentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSIJIPAVOMXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528661 | |
| Record name | 5-Phenoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87841-94-9 | |
| Record name | 5-Phenoxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenoxypentanal and Its Derivatives
Organometallic Catalysis-Based Approaches
Rhodium-catalyzed hydroacylation represents a highly atom-economical method for synthesizing ketones and aldehydes by the addition of an aldehyde's C-H bond across an unsaturated C-C bond. escholarship.org This approach is a cornerstone in the synthesis of complex carbonyl compounds. The first rhodium-mediated hydroacylation was reported in 1972, employing stoichiometric amounts of Wilkinson's complex. escholarship.org Subsequent research led to the development of highly efficient cationic rhodium catalysts that can operate at room temperature with low catalyst loadings. escholarship.orgnih.gov
Intermolecular hydroacylation, the coupling of separate aldehyde and olefin molecules, is notably more challenging than its intramolecular counterpart due to competing side reactions such as aldehyde decarbonylation. escholarship.orgacs.org The development of effective catalysts for intermolecular reactions has been a significant area of research.
Breakthroughs have been achieved using cationic rhodium(I) complexes, particularly with chelating substrates that help to direct the reaction and suppress unwanted pathways. organic-chemistry.org For instance, a cationic rhodium(I) complex with a QuinoxP* chiral bisphosphine ligand has been shown to effectively catalyze the intermolecular hydroacylation of α-substituted acrylamides with various unfunctionalized aliphatic aldehydes. organic-chemistry.org This system produces γ-ketoamides in high yields and with excellent enantioselectivity. organic-chemistry.org While primary and secondary aliphatic aldehydes are effective substrates, some aldehydes like benzaldehyde (B42025) may show lower reactivity. organic-chemistry.org
The following table illustrates the scope of this rhodium-catalyzed intermolecular hydroacylation, demonstrating its utility in forming γ-ketoamides, which are structurally related to functionalized pentanal derivatives.
Table 1: Rhodium-Catalyzed Intermolecular Hydroacylation of Acrylamides with Aldehydes Data sourced from Shibata, Y., & Tanaka, K. (2009). organic-chemistry.org
| Aldehyde Substrate | Acrylamide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Propanal | N,N-Dimethyl-α-methylacrylamide | 91 | 99 |
| Butanal | N,N-Dimethyl-α-methylacrylamide | 92 | 99 |
| 3-Methylbutanal | N,N-Dimethyl-α-methylacrylamide | 89 | 99 |
| Cyclohexanecarboxaldehyde | N,N-Dimethyl-α-methylacrylamide | 93 | 99 |
| Propanal | N,N-Dimethyl-α-ethylacrylamide | 88 | 98 |
| Propanal | N,N-Dimethyl-α-phenylacrylamide | 75 | 96 |
A significant challenge in hydroacylation is controlling regioselectivity, as anti-Markovnikov addition to form linear products is often favored. nih.gov The synthesis of a compound like 5-phenoxypentanal via hydroacylation would require branched (Markovnikov) selectivity. To overcome the innate preference for linear products, strategies involving directing groups on the olefin substrate have been developed. nih.govescholarship.org
One effective strategy involves the use of an anionic directing group on the olefin, which can steer the reaction towards the branched isomer. nih.gov For example, the hydroacylation of vinylphenols with a range of aldehydes has been achieved with high branched regioselectivity using a neutral rhodium catalyst and a small bite-angle diphosphine ligand. nih.gov The anionic phenoxide, generated in situ, is believed to promote olefin binding and guide the formation of the branched ketone. nih.gov This approach has been successfully applied to synthesize various α-aryl ketones, which are precursors to important structures like benzofurans. nih.gov
The table below summarizes the results for the branched-selective hydroacylation of 4-vinylphenol (B1222589) with various aldehydes.
Table 2: Branched-Selective Hydroacylation of 4-Vinylphenol Data sourced from Dong, V. M., et al. (n.d.). nih.gov
| Aldehyde | Ligand | Regioselectivity (Branched:Linear) | Yield (%) |
| Benzaldehyde | DPPB | >20:1 | 81 |
| 4-Methoxybenzaldehyde | DPPB | >20:1 | 75 |
| 2-Naphthaldehyde | DPPB | >20:1 | 72 |
| Cinnamaldehyde | DPPB | >20:1 | 65 |
| Heptanal | DPPB | >20:1 | 70 |
| Cyclohexanecarboxaldehyde | DPPB | >20:1 | 85 |
The critical step in rhodium-catalyzed hydroacylation is the activation of the aldehyde's formyl C-H bond. The generally accepted mechanism involves three key steps:
Oxidative Addition : A rhodium(I) catalyst undergoes oxidative addition into the aldehyde C-H bond, forming an acyl-rhodium(III)-hydride intermediate. escholarship.orgnih.govrsc.org This step is often facilitated by the use of chelating aldehydes or directing groups on the olefin, which help to suppress the competing decarbonylation pathway. nih.gov Neutral rhodium complexes have also been shown to be reactive toward the C-H activation of non-directed aldehydes. nih.gov
Olefin Insertion : The olefin substrate then inserts into the rhodium-hydride bond. In intramolecular reactions, kinetic studies have suggested that this insertion can be the turnover-limiting step of the cycle. nih.gov
Reductive Elimination : The final step is the C-C bond-forming reductive elimination from the rhodium(III) intermediate, which releases the ketone product and regenerates the active rhodium(I) catalyst. nih.govrsc.org
Some studies also propose a bimetallic mechanism, particularly for intermolecular reactions with non-chelating aldehydes. In this model, one rhodium center acts as a Lewis acid to activate the aldehyde's carbonyl group, while a second rhodium catalyst performs the oxidative addition of the C-H bond. acs.org
Palladium catalysis offers alternative routes to phenoxy-carbonyl structures, moving beyond hydroacylation. Cross-coupling reactions, particularly those forming C-O bonds, are powerful tools in this context.
A notable palladium-catalyzed reaction is the enantioselective intermolecular coupling of phenols and allylic alcohols, which can generate β-phenoxyaldehydes and ketones. acs.orgnih.gov This transformation functions as a formal oxa-Heck reaction. acs.org The strategic use of an allylic alcohol as the olefin partner is crucial, as it directs the β-hydride elimination step to occur "away" from the newly formed C-O stereocenter, thus preserving it in the final product. nih.gov
The reaction is catalyzed by a chiral pyridine (B92270) oxazoline (B21484) (PyrOx)-ligated palladium catalyst under mild conditions. nih.gov The proposed mechanism involves a syn-migratory insertion of the alkene into a Pd-O bond, followed by β-hydride elimination. nih.gov This methodology provides a complementary approach to traditional oxa-Michael additions for synthesizing β-aryloxy carbonyl compounds. nih.gov
The scope of this coupling reaction is broad, accommodating a variety of substituted phenols and allylic alcohols.
Table 3: Palladium-Catalyzed Coupling of Phenols with Allylic Alcohols Data sourced from Sigman, M. S., et al. (n.d.). nih.gov
| Phenol (B47542) Substrate | Allylic Alcohol Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenol | 2-Hexen-1-ol | 78 | 91 |
| 4-Methoxyphenol | 2-Hexen-1-ol | 85 | 92 |
| 4-Chlorophenol | 2-Hexen-1-ol | 75 | 90 |
| 2-Naphthol | 2-Hexen-1-ol | 82 | 88 |
| Phenol | Cinnamyl alcohol | 71 | 93 |
| 4-Fluorophenol | 3-Methyl-2-buten-1-ol | 65 | 95 |
Branched-Selective Hydroacylation Strategies
Palladium-Catalyzed Coupling Reactions
Classical Organic Synthesis Routes
Classical organic synthesis provides reliable and well-established methods for the preparation of this compound. These routes often involve the formation of the characteristic phenoxy ether bond followed by the generation or modification of the aldehyde functional group.
Transformations from Ester and Alkyl Bromide Precursors
A direct and effective method for the synthesis of this compound involves the reaction of a halogenated precursor with phenol, a classic example of the Williamson ether synthesis. utahtech.edugordon.edufrancis-press.commasterorganicchemistry.com This reaction is followed by the unmasking or creation of the aldehyde functionality.
One documented synthesis of this compound starts from 5-bromopentanal (B1354046). sciengine.com The synthesis of 5-bromopentanal itself can be achieved through the oxidation of 5-bromopentan-1-ol. A common method for this oxidation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures. google.com
The subsequent Williamson ether synthesis involves the reaction of 5-bromopentanal with phenol in the presence of a base to afford this compound. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the bromide ion in an SN2 reaction.
Table 1: Synthesis of this compound from 5-Bromopentan-1-ol
| Step | Reactant(s) | Reagents | Product |
| 1. Oxidation | 5-Bromopentan-1-ol | Oxalyl dichloride, Dimethylsulfoxide (DMSO), Triethylamine | 5-Bromopentanal |
| 2. Ether Synthesis | 5-Bromopentanal, Phenol | Base (e.g., K2CO3) | This compound |
This table outlines a two-step synthesis of this compound starting from the corresponding bromoalcohol.
Derivatization from Related Halogenated Precursors (e.g., 4-phenoxybutyl iodide)
The synthesis of this compound can also be envisioned starting from precursors where the phenoxy group is already incorporated, such as 4-phenoxybutyl iodide. molaid.com In this approach, the carbon chain needs to be extended by one carbon atom, which is then converted into the aldehyde group. This can be achieved through various one-carbon homologation strategies.
One potential route involves the reaction of 4-phenoxybutyl iodide with a cyanide salt to form 5-phenoxypentanenitrile. Subsequent reduction of the nitrile to the corresponding imine, followed by hydrolysis, would yield this compound. Another approach could involve the use of a formyl anion equivalent to displace the iodide.
Radical Acylation Approaches
Radical chemistry offers alternative pathways for the formation of carbon-carbon bonds and the introduction of acyl groups. These methods can be particularly useful for complex molecules and can proceed under mild conditions.
Reactions Involving Oxime Ethers
Oxime ethers have emerged as versatile precursors for the generation of various radical species, including acyl radicals. encyclopedia.pubnsf.gov The fragmentation of α-acyl oxime esters can generate acyl radicals that can participate in a variety of bond-forming reactions. nsf.gov
While a direct synthesis of this compound using this method is not explicitly documented, a plausible route could involve a precursor containing a phenoxybutyl moiety. For instance, an oxime ether derived from a ketoester with a 4-phenoxybutyl group could be designed. Radical generation and subsequent reaction could potentially lead to the formation of the pentanal backbone with the desired phenoxy substituent.
Research on the radical reactions of phenylsulfonyl oxime ethers has shown that substrates like 4-phenoxybutyl iodide can be involved in these transformations, indicating the compatibility of the phenoxy group with radical reaction conditions.
Related Synthetic Pathways for Pentanal Backbone Formation
The synthesis of structurally similar compounds can provide valuable insights into potential routes for this compound. The methodologies for synthesizing the five-carbon aldehyde backbone are particularly relevant.
Methodologies for 5-Hydroxypentanal (B1214607) Synthesis and Analogous Transformations
The synthesis of 5-hydroxypentanal is well-documented and offers a template for analogous transformations to produce this compound. A common starting material for 5-hydroxypentanal is 2,3-dihydropyran. Acid-catalyzed hydration of dihydropyran leads to the formation of 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain isomer, 5-hydroxypentanal.
Table 2: Synthesis of 5-Hydroxypentanal from 2,3-Dihydropyran
| Reactant | Reagents | Product |
| 2,3-Dihydropyran | Water, Acid (e.g., HCl) | 5-Hydroxypentanal (in equilibrium with 2-hydroxytetrahydropyran) |
This table shows a common method for the synthesis of 5-hydroxypentanal.
An analogous transformation to produce this compound could involve a modification of this route. For instance, the hydroxyl group of 5-hydroxypentanal could be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with phenoxide. Alternatively, a Williamson ether synthesis could be performed on a halogenated derivative of pentanal, as discussed in section 2.2.1.
Chemical Reactivity and Transformation Mechanisms of 5 Phenoxypentanal
Aldehyde Functional Group Reactivity
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for numerous transformations.
Reductive Amination: Reductive amination is a versatile method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines. libretexts.orgnumberanalytics.com The process begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of 5-Phenoxypentanal. This is followed by dehydration to form a key intermediate, either an imine (from primary amines) or an iminium ion (from secondary amines). libretexts.orgorganicchemistrytutor.com This intermediate is then reduced in situ to the corresponding amine.
Commonly used reducing agents are selected for their ability to reduce the imine/iminium ion preferentially over the starting aldehyde. organicchemistrytutor.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose in one-pot procedures. libretexts.orgorganicchemistrytutor.com Alternatively, catalytic hydrogenation can be used. numberanalytics.com
The general mechanism proceeds as follows:
Nucleophilic Attack: An amine (primary or secondary) attacks the carbonyl carbon of this compound.
Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a water molecule to yield a protonated imine (iminium ion). organicchemistrytutor.com
Reduction: A hydride reagent, such as NaBH₃CN, delivers a hydride to the carbon of the iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product. libretexts.org
Table 1: Examples of Reductive Amination with this compound
| Reactant Amine | Reducing Agent | Product |
| Ammonia (NH₃) | NaBH₃CN or H₂/Catalyst | 5-Phenoxypentyl-1-amine |
| Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-Alkyl-5-phenoxypentyl-1-amine |
| Secondary Amine (R₂-NH) | NaBH₃CN or NaBH(OAc)₃ | N,N-Dialkyl-5-phenoxypentyl-1-amine |
Oxime Formation: Oximes are formed through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH). wikipedia.org The reaction of this compound with hydroxylamine proceeds via nucleophilic addition to the carbonyl group, followed by dehydration, to yield this compound oxime. nih.govyoutube.com The reaction is typically catalyzed by a small amount of acid. organicchemistrytutor.com Oximes are stable, crystalline compounds and their formation can be used for the characterization of aldehydes. wikipedia.org
The mechanism involves:
Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the carbonyl carbon of this compound. youtube.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate (a carbinolamine). organicchemistrytutor.com
Dehydration: The hydroxyl group is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule to form the C=N bond of the oxime. youtube.com
Dehydroformylation is the reverse of the industrially significant hydroformylation reaction. It involves the conversion of an aldehyde into an alkene, carbon monoxide, and hydrogen gas. rsc.org This transformation is generally less common and requires specific catalytic systems and often high temperatures. scholaris.ca Applying this to this compound would theoretically yield 4-phenoxy-1-butene.
The process is essentially a decarbonylation coupled with β-hydride elimination. While observed in small quantities during some decarbonylation reactions, dedicated dehydroformylation is challenging. scholaris.ca Stoichiometric amounts of rhodium or palladium catalysts have been used for simpler aldehydes, and heterogeneous catalysis at high temperatures (160–300°C) has also been reported for certain substrates. scholaris.ca The development of milder, base-metal catalyzed dehydroformylation methods is an area of ongoing research. rsc.org
Reductive Amination and Derivatization Reactions (e.g., Oxime Formation)
C-H Bond Activation and Functionalization
C-H bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. mt.comtcichemicals.com
The aldehyde C-H bond, while adjacent to the carbonyl group, is typically inert. However, modern catalytic methods enable its selective activation. tcichemicals.com This umpolung (reactivity reversal) strategy transforms the normally electrophilic aldehyde into a nucleophilic acyl species. nih.gov
One of the most direct ways to functionalize the aldehyde C-H bond is through transition metal-catalyzed reactions, such as hydroacylation. scholaris.ca Rhodium catalysts, for instance, can activate the aldehyde C-H bond of a molecule like this compound, leading to an acyl-rhodium hydride intermediate. This intermediate can then add across an alkene, achieving an intermolecular hydroacylation. scholaris.ca
Another approach involves visible-light photoredox catalysis. nih.gov Using a photocatalyst like eosin (B541160) Y, the aldehyde C-H bond can undergo a hydrogen atom transfer (HAT) to generate an acyl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions, including couplings with sulfone reagents to achieve alkynylation, arylthiolation, and azidation. nih.gov This method is advantageous for its mild, metal-free, and redox-neutral conditions. nih.gov
Table 2: Potential C-H Functionalization Reactions of this compound
| Reaction Type | Catalyst/Reagent | Key Intermediate | Potential Product Type |
| Intermolecular Hydroacylation | Rhodium Catalyst | Acyl-Rhodium Hydride | Ketone |
| Photocatalytic Alkynylation | Eosin Y / Alkynyl Sulfone | Acyl Radical | Ynone (alkynyl ketone) |
| Photocatalytic Arylthiolation | Eosin Y / Arylthiosulfonate | Acyl Radical | Thioester |
Applications of 5 Phenoxypentanal in Advanced Organic Synthesis and Chemical Biology
Building Block for Complex Bioactive Molecule Construction
In chemistry, a building block is a chemical compound with reactive functional groups that allows it to be used in the modular, bottom-up assembly of more complex molecular architectures. medchemexpress.comnih.govbiosolveit.de The aldehyde and the phenoxy group on 5-phenoxypentanal provide two reactive sites for potential elaboration into larger structures.
Synthesis of Macrolide Antibiotics, Indole (B1671886) Alkaloids, Steroids, and Terpenes
The synthesis of complex natural products typically relies on a set of well-established biosynthetic pathways and synthetic strategies.
Macrolide Antibiotics: These are characterized by a large macrocyclic lactone ring. nih.gov Their biosynthesis originates from polyketide chains, which are assembled from smaller acyl-CoA precursors. nih.gov Synthetic approaches often involve stereoselective reactions like the aldol (B89426) reaction to build the carbon backbone before macrolactonization. researchgate.net
Indole Alkaloids: This diverse family of natural products is characterized by an indole nucleus. taylorandfrancis.com Biosynthetically, they largely derive from the amino acid tryptophan. uomustansiriyah.edu.iq Synthetic routes are varied and often involve creating the complex, polycyclic indole frameworks. iupac.orgaablocks.com
Steroids: These are structurally defined by a core of four fused cycloalkane rings. wikipedia.orgnih.gov Biosynthetically, they are derived from the triterpenoid (B12794562) squalene, which itself is built from farnesyl diphosphate (B83284). libretexts.orgresearchgate.net
Terpenes: This vast class of natural products is assembled from five-carbon isoprene (B109036) units, specifically from the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). baranlab.orgresearchgate.netlibretexts.orgnih.gov
Currently, public-domain scientific literature does not prominently feature this compound as a standard building block for the de novo synthesis of these specific classes of bioactive molecules. Their construction typically follows established pathways using different fundamental precursors.
Precursor in Targeted Protein Degradation Research (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to remove specific disease-causing proteins from cells. enamine.netnih.gov They are heterobifunctional compounds, meaning they consist of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase, marking the target protein for degradation by the cell's proteasome system. nih.govnih.gov
Development of Linker Moieties for Bifunctional Compounds
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the key ternary complex (E3 ligase-PROTAC-target protein), thereby affecting degradation efficiency. nih.gov Common linkers include flexible polyethylene (B3416737) glycol (PEG) chains, and more rigid alkyl or cycloalkane-based structures. nih.govprecisepeg.com
While direct use of this compound as a PROTAC linker is not widely documented, its structure is relevant. The aldehyde group is a versatile functional handle that can be readily converted into other functionalities needed to connect the two ligands. Furthermore, structurally related pentanal derivatives have been explicitly identified for this purpose. For instance, 5-[Boc(methyl)amino]pentanal is a known alkyl/ether-based PROTAC linker used in the synthesis of PROTACs. medchemexpress.com This demonstrates the utility of a five-carbon aldehyde scaffold in creating the necessary spacer for bifunctional degraders.
Table 1: Potential Role of Pentanal Scaffolds in PROTAC Linker Synthesis
| Feature | Relevance of Pentanal Scaffold (e.g., this compound) | Example from Literature |
|---|---|---|
| Core Structure | Provides a flexible five-carbon alkyl chain, a common linker motif. | Alkyl and ether linkers are frequently used in PROTAC design. nih.gov |
| Functional Handle | The terminal aldehyde allows for various chemical modifications, such as reductive amination, to attach ligands. | 5-[Boc(methyl)amino]pentanal is a commercially available PROTAC linker. medchemexpress.com |
| Versatility | The phenoxy group could be retained for its properties or replaced during synthesis to modulate linker characteristics. | Linker composition is varied to optimize properties like solubility and cell permeability. cresset-group.com |
Incorporation into Cereblon E3 Ubiquitin Ligase Ligands
A frequently utilized E3 ubiquitin ligase in PROTAC design is Cereblon (CRBN). nih.govwikipedia.org PROTACs that recruit CRBN incorporate a ligand that binds specifically to it. These ligands are often derived from a class of molecules known as immunomodulatory drugs (IMiDs), such as thalidomide, pomalidomide, and lenalidomide. enamine.netnih.gov These molecules feature a characteristic glutarimide (B196013) ring system that is crucial for binding to Cereblon. nih.govebi.ac.uk
There is no scientific evidence to suggest that this compound is used to synthesize or is incorporated into these specific Cereblon-binding ligands. The structural features of known CRBN ligands are not directly accessible from a this compound precursor through straightforward synthetic routes.
Synthesis of Specialty Functionalized Organic Compounds
Preparation of Fluorinated Phenoxypentanal Derivatives for Pharmaceutical and Agrochemical Applications
The introduction of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry and agrochemical development. nih.govnih.gov Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.govnih.gov
While the synthesis of fluorinated this compound derivatives is not specifically detailed in current literature, established synthetic methods for the fluorination of aromatic systems could readily be applied to its phenoxy group. worktribe.combeilstein-journals.org For example, electrophilic fluorinating agents like Selectfluor™ can be used to introduce fluorine onto electron-rich aromatic rings. worktribe.com
Such modifications could be valuable for several reasons:
In Pharmaceuticals: A fluorinated phenoxy group could alter the electronic properties of the molecule, potentially improving its interaction with biological targets. It can also block sites of metabolic oxidation by cytochrome P450 enzymes, prolonging the compound's half-life in the body. nih.gov
In Agrochemicals: Fluorinated compounds are common in modern pesticides and herbicides. nih.govourworldindata.org Introducing fluorine can increase the efficacy and stability of these agents in the environment. naclind.comwikipedia.orgitcilo.org Applying known fluorination chemistry to this compound could generate novel scaffolds for screening in these applications. For instance, fluorinated indazole derivatives have shown promise as inhibitors for various biological targets. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Class |
|---|---|
| This compound | Aldehyde, Ether |
| 5-[Boc(methyl)amino]pentanal | Aldehyde, Carbamate, PROTAC Linker |
| Isopentenyl Diphosphate (IPP) | Terpene Precursor |
| Dimethylallyl Diphosphate (DMAPP) | Terpene Precursor |
| Squalene | Triterpene, Steroid Precursor |
| Tryptophan | Amino Acid, Indole Alkaloid Precursor |
| Acyl-CoA | Thioester, Polyketide Precursor |
| Cereblon (CRBN) | Protein (E3 Ubiquitin Ligase) |
| Thalidomide | Immunomodulatory Drug, CRBN Ligand |
| Pomalidomide | Immunomodulatory Drug, CRBN Ligand |
| Lenalidomide | Immunomodulatory Drug, CRBN Ligand |
The Role of this compound in Heterocyclic Compound Synthesis Remains an Unexplored Area of Research
The aldehyde functionality is a well-established reactive handle for a multitude of cyclization strategies, including intramolecular reactions and multicomponent condensations that form the backbone of many heterocyclic systems. For instance, aldehydes are known to react with amines, hydrazines, and other nucleophiles to generate a wide array of nitrogen-containing heterocycles. Similarly, intramolecular reactions of aldehydes with suitably positioned functional groups can lead to the formation of cyclic ethers and other oxygen-containing rings.
However, searches of chemical databases and scholarly articles did not yield specific instances where this compound was employed as the starting material for the synthesis of any heterocyclic compounds. General methodologies for synthesizing heterocycles from aldehydes exist, but none of the retrieved sources explicitly name or utilize this compound in their examples. One doctoral thesis confirms the existence and characterization of this compound through its mass spectrum data, but does not describe its subsequent use in synthetic applications, particularly in the realm of heterocyclic chemistry.
This lack of documented applications suggests that the role of this compound in the synthesis of heterocyclic compounds is a largely unexplored field of chemical research. The potential for this compound to act as a building block for novel heterocyclic structures remains, but as of now, there is no scientific literature to support a detailed discussion of its specific roles, reaction pathways, or the types of heterocyclic systems it can generate. Further research would be necessary to elucidate the synthetic utility of this compound in this area.
Mechanistic Elucidation and Theoretical Considerations in 5 Phenoxypentanal Reactions
Catalytic Cycles and Key Intermediates
Catalytic reactions involving aldehydes like 5-Phenoxypentanal often proceed through complex, multi-step cycles. The elucidation of these cycles and the characterization of the transient intermediates are paramount to a comprehensive understanding of the reaction.
Rhodium complexes are versatile catalysts for a variety of organic transformations, including those involving aldehydes. In the context of reactions with substrates structurally related to this compound, rhodium catalysts are known to activate otherwise inert C-H bonds, facilitating processes like hydroacylation. scholaris.ca Mechanistic studies have revealed that the catalytic cycle often commences with the coordination of the aldehyde to the rhodium center. This is followed by the crucial step of oxidative addition of the aldehydic C-H bond to the metal, forming a rhodium-hydride intermediate. Subsequent steps, such as migratory insertion of an alkene and reductive elimination, complete the catalytic cycle and yield the final product. The specific ligands coordinated to the rhodium atom, such as phosphines, play a significant role in modulating the catalyst's reactivity and selectivity. scholaris.caosti.gov For instance, the use of small-bite angle diphosphine ligands with an electron-rich rhodium center has been shown to be effective in intermolecular hydroacylation reactions. scholaris.ca
Oxidative addition is a fundamental step in many catalytic cycles where a metal center's oxidation state and coordination number increase. numberanalytics.com In reactions involving aldehydes, the oxidative addition of the C-H bond to a low-valent metal center is a key activation step. For rhodium-catalyzed reactions, this leads to the formation of an acyl-rhodium(III)-hydride species. snnu.edu.cn The characterization of these oxidative addition products is often challenging due to their transient nature. However, their existence can be inferred through a combination of experimental techniques and computational modeling. The stability and subsequent reactivity of these intermediates are heavily influenced by the electronic and steric properties of the ligands on the metal center. youtube.comuvic.ca Controlling the reactivity of these oxidative addition products is crucial for directing the reaction towards the desired outcome and avoiding side reactions like decarbonylation. scholaris.ca
Elucidation of Rhodium-Catalyst Mechanisms
Role of Counterions and Proton Shuttle Mechanisms in Catalysis
The role of counterions and the participation of proton shuttle mechanisms can be significant in catalysis, influencing both the rate and selectivity of reactions. scholaris.ca A counterion can act as a proton shuttle, facilitating the transfer of protons between different species in the catalytic cycle. nih.govresearchgate.netnih.gov For example, in certain transfer hydroformylation reactions, a benzoate (B1203000) counterion has been identified as a proton shuttle, which is crucial for the reaction to proceed efficiently. scholaris.ca This highlights that components of the reaction mixture, beyond the catalyst and substrates, can play active and critical roles in the catalytic process.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. nih.gov Density Functional Theory (DFT) calculations, for instance, can provide detailed energetic profiles of proposed reaction pathways, helping to identify the most plausible mechanism. d-nb.info These theoretical studies can model the structures of transient intermediates and transition states that are often difficult to observe experimentally. nih.govd-nb.info For rhodium-catalyzed reactions, computational models have been used to validate proposed mechanisms, such as those involving cyclometallation and subsequent C-C bond cleavage. nih.gov By calculating the energy barriers for different steps, computational approaches can help pinpoint the rate-determining and enantioselectivity-determining steps in a catalytic cycle. nih.gov
Emerging Trends and Future Research Directions for 5 Phenoxypentanal
The chemical compound 5-Phenoxypentanal is attracting interest within the scientific community for its potential as a versatile building block in organic synthesis. As research progresses, several key trends are emerging that promise to define its future applications and synthesis methodologies. These trends focus on developing more efficient and sustainable chemical processes, expanding its synthetic utility, and integrating modern technologies to overcome traditional limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
